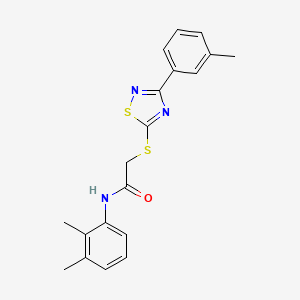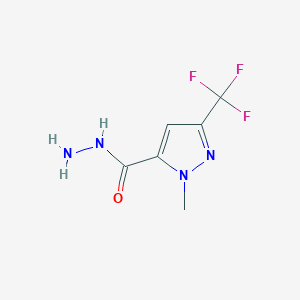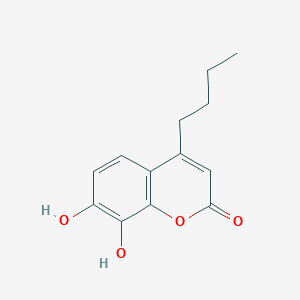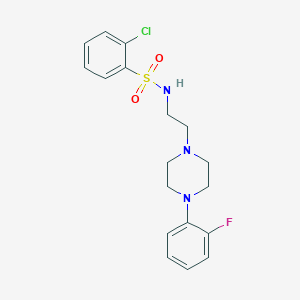
2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which is a part of the compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring attached to a 2-fluorophenyl group and a benzenesulfonamide group. The piperazine ring is a six-membered ring containing two nitrogen atoms, while the 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position .
Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction forms the piperazine ring, which is then further functionalized to produce the final compound.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Anticonvulsant Action
- Carbonic Anhydrase Inhibition : A study reported the synthesis of novel benzenesulfonamide derivatives, which acted as effective inhibitors of human carbonic anhydrase (CA) isozymes. These compounds showed potential in treating conditions related to the overactivity of CA isozymes, such as glaucoma and epilepsy. Some derivatives demonstrated anticonvulsant activity in animal models, indicating their potential use in seizure management (Mishra et al., 2017).
Synthesis and Pharmacological Assessment
- Catalytic Enantioselective Synthesis : Another study focused on the synthesis of a compound structurally related to "2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide". This research highlighted a promising candidate for treating cocaine abuse, showcasing the compound's synthesis and its potential therapeutic application (Forrat et al., 2007).
Anticancer Applications
- Tumor-Associated Carbonic Anhydrase Inhibitors : Further research into benzenesulfonamide derivatives revealed their inhibitory activity against tumor-associated carbonic anhydrase isoforms, such as CA IX and XII. These findings suggest the potential for these compounds in cancer treatment, particularly in targeting tumor growth and metastasis (Congiu et al., 2015).
Neuropharmacology
- Serotonin Receptor Antagonism : A specific derivative, SB-399885, was identified as a potent and selective antagonist of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. This research suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, are known to exhibit a wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to interact with various targets, leading to diverse biological effects .
Biochemical Pathways
It’s known that piperazine derivatives can influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been reported to exhibit various biological effects, depending on their specific targets .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-5-1-4-8-18(15)26(24,25)21-9-10-22-11-13-23(14-12-22)17-7-3-2-6-16(17)20/h1-8,21H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYNCSFTMLCAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

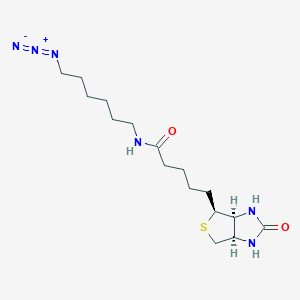
![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)
![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)
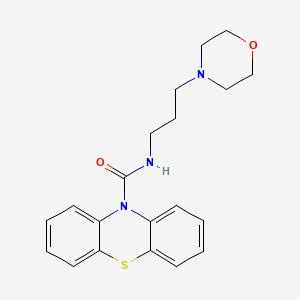
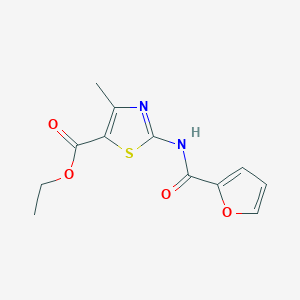
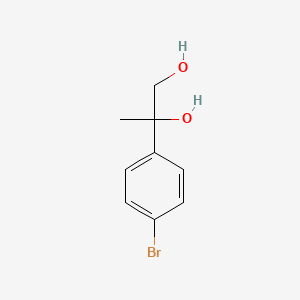
![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

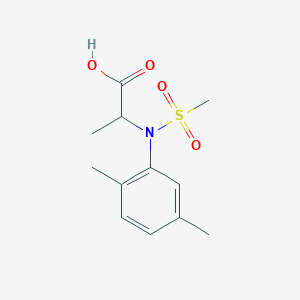
![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)

